2-Chloro-4,6-difluoro-3-methylbenzonitrile
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Overview
Description
2-Chloro-4,6-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluoro-3-methylbenzonitrile typically involves the introduction of chlorine, fluorine, and methyl groups onto a benzonitrile core. One common method involves the reaction of 2-chloro-4,6-difluoro-3-methylbenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-difluoro-3-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4,6-difluoro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluoro-3-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-difluorobenzonitrile
- 2-Chloro-3-methylbenzonitrile
- 4,6-Difluoro-3-methylbenzonitrile
Uniqueness
2-Chloro-4,6-difluoro-3-methylbenzonitrile is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .
Properties
Molecular Formula |
C8H4ClF2N |
---|---|
Molecular Weight |
187.57 g/mol |
IUPAC Name |
2-chloro-4,6-difluoro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H4ClF2N/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2H,1H3 |
InChI Key |
PMDNLGFQJQJMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)C#N)Cl |
Origin of Product |
United States |
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